

# An In-Depth Technical Guide to 4-(4-Bromophenyl)piperidin-2-one

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Compound of Interest

Compound Name: 4-(4-Bromophenyl)piperidin-2-one

Cat. No.: B1449678

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# **Executive Summary**

**4-(4-Bromophenyl)piperidin-2-one** is a substituted piperidinone, a class of heterocyclic compounds of significant interest in medicinal chemistry. While specific research on this particular molecule is limited in publicly accessible literature, its structural motifs—a 4-aryl-piperidin-2-one core—suggest potential applications in various therapeutic areas, including oncology and neurology. This guide provides a comprehensive overview of the probable synthesis, potential biological activities, and relevant experimental protocols, drawing from research on closely related analogues.

### **Discovery and History**

Direct historical accounts of the discovery of **4-(4-Bromophenyl)piperidin-2-one** are not readily available in scientific literature. Its existence is confirmed through its listing in chemical supplier catalogs, identified by the CAS Number 1893051-68-7. The development of this compound likely stems from broader research into the synthesis and biological evaluation of 4-arylpiperidone scaffolds. The piperidone ring is a common pharmacophore found in a variety of biologically active compounds, and the introduction of a bromophenyl group at the 4-position is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Research into related 4-arylpiperidines and 4-aryl-4-piperidinols has shown their potential as dual blockers of sodium and calcium channels, with applications in treating ischemic diseases[1].



### **Synthesis and Characterization**

A definitive, published synthetic protocol specifically for **4-(4-Bromophenyl)piperidin-2-one** is not available. However, based on established methods for the synthesis of 4-aryl-2-piperidones, a plausible synthetic route can be proposed. One common method involves a multi-component reaction or a Michael addition followed by cyclization.

A potential synthetic pathway could involve the reaction of a suitable nitrogen-containing Michael acceptor with a 4-bromophenyl substituted donor, followed by lactamization.

**Table 1: Physicochemical Properties of 4-(4-**

Bromophenvl)piperidin-2-one

| Property          | Value             | Reference          |
|-------------------|-------------------|--------------------|
| CAS Number        | 1893051-68-7      | [2][3][4][5][6][7] |
| Molecular Formula | C11H12BrNO        | [2][6][7]          |
| Molecular Weight  | 254.13 g/mol      | [2][5][6][7]       |
| Appearance        | Solid (predicted) | [2]                |

# Potential Biological Activity and Therapeutic Applications

While direct biological data for **4-(4-Bromophenyl)piperidin-2-one** is scarce, the activities of structurally similar compounds provide a strong basis for predicting its potential therapeutic applications. Piperidinone derivatives have been investigated for a range of biological activities.

#### **Anticancer Activity**

Numerous piperidin-4-one derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been shown to reduce the growth of hematological cancer cell lines and induce apoptosis by upregulating p53 and Bax gene expression[8]. The 4-arylpiperidone scaffold is considered a promising pharmacophore for the development of new anticancer agents[8].



#### **Antimicrobial Activity**

Piperidine derivatives are also known to possess antimicrobial properties. For example, piperidinothiosemicarbazones have shown significant activity against Mycobacterium tuberculosis[9]. The incorporation of a halogenated phenyl ring, such as the 4-bromophenyl group, can sometimes enhance the antimicrobial potency of a compound.

#### **Neurological Activity**

As mentioned, 4-arylpiperidines and 4-aryl-4-piperidinols have been explored as blockers of neuronal ion channels, suggesting potential applications in neurological disorders such as epilepsy and ischemic brain injury[1].

Table 2: Biological Activities of Related Piperidinone

**Derivatives** 

| Compound Class                                       | Biological Activity                      | Target/Mechanism  | Reference |
|--|--|---|-----------|
| 3-Chloro-3-methyl-<br>2,6-diarylpiperidin-4-<br>ones | Anticancer<br>(Hematological<br>Cancers) | Induction of apoptosis via p53 and Bax upregulation                     | [8]       |
| Piperidinothiosemicar bazones                        | Antitubercular                           | Inhibition of Mycobacterium tuberculosis                                | [9]       |
| 4-Arylpiperidines and<br>4-Aryl-4-piperidinols       | Neuroprotective                          | Dual Na <sup>+</sup> and T-type<br>Ca <sup>2+</sup> channel<br>blockade | [1]       |

### **Experimental Protocols**

Detailed experimental protocols for **4-(4-Bromophenyl)piperidin-2-one** are not published. The following are generalized protocols based on methodologies used for analogous compounds.

## **General Synthesis of 4-Aryl-2-Piperidones**

A plausible approach for the synthesis of 4-aryl-2-piperidones involves a multi-step sequence. This could start with a Michael addition of a cyanide donor to a substituted cinnamic ester,

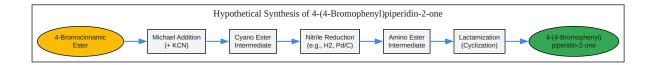


followed by reduction of the nitrile and subsequent lactamization.

Step 1: Michael Addition A substituted cinnamic ester is reacted with a cyanide source, such as potassium cyanide, in a suitable solvent like ethanol.

Step 2: Nitrile Reduction The resulting cyano ester is then reduced, for example, using catalytic hydrogenation (e.g., H<sub>2</sub>, Pd/C) or a chemical reducing agent like lithium aluminum hydride, to yield the corresponding amino acid or amino alcohol.

Step 3: Lactamization The amino acid or its ester derivative is then cyclized to form the piperidin-2-one ring, often under thermal conditions or with the aid of a coupling agent.



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A potential synthetic workflow for **4-(4-Bromophenyl)piperidin-2-one**.

#### In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the anticancer potential of the compound.

- Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
- Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 μM) and incubated for another 48-72 hours.
- MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

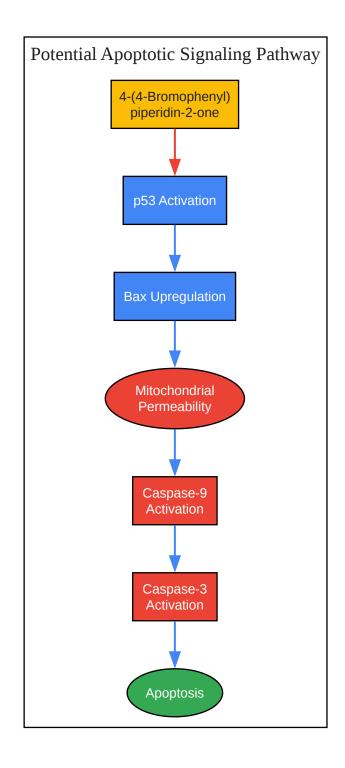


 Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

# **Signaling Pathways**

Given the potential anticancer activity, a plausible mechanism of action for **4-(4-Bromophenyl)piperidin-2-one** could involve the induction of apoptosis through the p53 signaling pathway, similar to other piperidinone derivatives[8].





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A hypothesized signaling pathway for anticancer activity.

#### **Conclusion and Future Directions**



**4-(4-Bromophenyl)piperidin-2-one** represents an under-investigated molecule with significant potential, given the established biological activities of its structural class. Future research should focus on developing and publishing a definitive synthetic route to make the compound more accessible for study. Subsequently, a thorough biological evaluation is warranted, including screening for anticancer, antimicrobial, and neurological activities. Mechanistic studies to elucidate its mode of action at the molecular level will be crucial for its potential development as a therapeutic agent. The information on related compounds provides a strong rationale for pursuing these research avenues.

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